molecular formula C17H20N4O2S B611581 UNC3230

UNC3230

Cat. No.: B611581
M. Wt: 344.4 g/mol
InChI Key: RZCNASHHHSKTGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNC 3230 is a potent and selective inhibitor of phosphatidylinositol-4-phosphate 5-kinase type-1 gamma (PIP5K1C). This compound has shown significant potential in scientific research, particularly in the fields of neuroscience and pain research. It is known for its ability to reduce phosphatidylinositol-4,5-bisphosphate (PIP2) levels in nociceptive dorsal root ganglia neurons, thereby modulating pain signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with temperatures carefully controlled to ensure the desired product is obtained .

Industrial Production Methods: While specific industrial production methods for UNC 3230 are not widely documented, the compound is typically synthesized in research laboratories under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the final product meets the required specifications for research use .

Chemical Reactions Analysis

Types of Reactions: UNC 3230 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the thiazole ring and the phenylamino group. These reactions are facilitated by the use of common reagents like halogenating agents and nucleophiles .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

UNC 3230 exerts its effects by selectively inhibiting PIP5K1C, a lipid kinase responsible for generating PIP2 in nociceptive dorsal root ganglia neurons. By reducing PIP2 levels, UNC 3230 modulates multiple signaling pathways initiated by phospholipase C-mediated hydrolysis of PIP2. This inhibition leads to decreased calcium signaling and reduced pain sensitization .

Comparison with Similar Compounds

Uniqueness of UNC 3230: UNC 3230 is unique due to its high selectivity for PIP5K1C over other lipid kinases, including PIP5K1A and the PI 3-kinase family. This selectivity allows for more precise modulation of PIP2 levels and pain signaling pathways, making it a valuable tool for research in pain and neuroscience .

Properties

IUPAC Name

2-anilino-5-(cyclohexanecarbonylamino)-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c18-14(22)13-16(21-15(23)11-7-3-1-4-8-11)24-17(20-13)19-12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2,(H2,18,22)(H,19,20)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCNASHHHSKTGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(N=C(S2)NC3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of UNC3230?

A1: this compound is a potent and selective inhibitor of phosphatidylinositol 4-phosphate 5-kinase type 1C (PIP5K1C). [] This enzyme catalyzes the phosphorylation of phosphatidylinositol 4-phosphate [PI(4)P] to generate phosphatidylinositol 4,5-bisphosphate (PIP2), a key signaling lipid involved in various cellular processes. [] By inhibiting PIP5K1C, this compound disrupts the production of PIP2, impacting downstream signaling pathways.

Q2: What are the downstream effects of this compound inhibiting PIP5K1C?

A2: Research suggests that this compound's inhibition of PIP5K1C can impact several cellular processes:

  • Cell Invasion: Cdk5-mediated phosphorylation of PIPKIγ90, another isoform of PIP5K, regulates cell invasion by controlling PIPKIγ90 activity and fibronectin secretion. Inhibiting PIPKIγ activity with this compound could potentially impact this process. []
  • Nociceptive Sensitization: Studies have shown that this compound can reduce nociceptive sensitization in animal models of chronic pain, suggesting a potential role in pain management. []

Q3: Is this compound effective against cancer cells with RB1 deficiency?

A3: Research indicates that this compound, along with other drugs targeting specific pathways, exhibits synthetic lethality in human cancer cell lines deficient in the RB1 tumor suppressor gene. [] This suggests that this compound could be a potential therapeutic target for cancers with RB1 inactivation.

Q4: How does this compound interact with the Hippo-YAP pathway?

A4: Studies show that PIP5Kγ, another target of this compound, regulates the Hippo-YAP pathway. [] PIP5Kγ forms a functional complex with Merlin and LATS1 at the plasma membrane, promoting YAP phosphorylation and inhibiting its activity. This compound, by inhibiting PIP5Kγ, could potentially disrupt this complex formation and impact downstream signaling in the Hippo-YAP pathway.

Q5: Are there any high-throughput screening methods available to study this compound's activity?

A5: Yes, researchers have developed a novel, high-throughput, microfluidic mobility shift assay to identify inhibitors of PIP5K1C, including this compound. [] This assay utilizes fluorescently labeled phosphatidylinositol 4-phosphate as the substrate and recombinant human PIP5K1C, enabling efficient screening and analysis of potential inhibitors.

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